4-Fluoro-2-nitro-1-propoxybenzene

Description

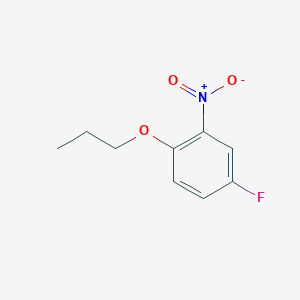

4-Fluoro-2-nitro-1-propoxybenzene is a substituted aromatic compound featuring a benzene ring with three functional groups: a fluorine atom at the para-position (C4), a nitro group (-NO₂) at the ortho-position (C2), and a propoxy group (-OCH₂CH₂CH₃) at the meta-position (C1).

Properties

Molecular Formula |

C9H10FNO3 |

|---|---|

Molecular Weight |

199.18 g/mol |

IUPAC Name |

4-fluoro-2-nitro-1-propoxybenzene |

InChI |

InChI=1S/C9H10FNO3/c1-2-5-14-9-4-3-7(10)6-8(9)11(12)13/h3-4,6H,2,5H2,1H3 |

InChI Key |

PAPAXBJEHMDNPB-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)F)[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Chemistry

4-Fluoro-2-nitro-1-propoxybenzene serves as an intermediate in the synthesis of more complex organic molecules. It is utilized in:

- Pharmaceutical Development: As a building block for drug candidates targeting various diseases.

- Agrochemical Synthesis: In the formulation of pesticides and herbicides due to its reactive functional groups.

Biology

Research has indicated potential biological activities :

- Antimicrobial Properties: Studies have explored its efficacy against various bacterial strains, suggesting it could serve as a lead compound for developing new antibiotics.

- Anticancer Activities: Preliminary investigations have shown that derivatives of this compound may inhibit cancer cell proliferation, making it a candidate for further pharmacological evaluation .

Medicine

In medicinal chemistry, this compound is being studied as:

- A precursor for synthesizing novel therapeutic agents aimed at treating specific cancers or infections.

- An agent that may modulate biological pathways through its interactions with enzymes or receptors due to its functional groups .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of derivatives synthesized from this compound. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, highlighting their potential as anticancer agents. Further research is warranted to optimize these compounds for clinical use .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition zones in disk diffusion assays, suggesting its potential role in developing new antibiotics .

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs, their substituent variations, and functional implications:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Substituent Effects on Reactivity and Properties

- Halogen Type : Replacing fluorine with chlorine (e.g., 4-Chloro-1-ethoxy-2-nitrobenzene) amplifies electron-withdrawing effects, which may accelerate electrophilic substitution reactions at the aromatic ring .

- Positional Isomerism: Inverting substituent positions (e.g., 1-Fluoro-4-methoxy-2-nitrobenzene vs. the target compound) significantly alters electronic properties.

Functional Group Impact

- Nitro Group : The ortho-nitro group in all analogs stabilizes negative charge during nucleophilic aromatic substitution, a critical feature in herbicide intermediates like nitrofluorfen .

- Amino vs. Alkoxy: 4-Fluoro-2-nitroaniline (C8) exhibits contrasting reactivity due to the amino group, favoring diazotization reactions rather than alkoxy-based derivatization .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Fluoro-2-nitro-1-propoxybenzene, and how do reaction conditions influence yield?

- Methodology :

- Step 1 : Nitration of fluorobenzene derivatives (e.g., 1-fluoro-2-nitrobenzene) using mixed acid (H₂SO₄/HNO₃) under controlled temperatures (0–5°C) to minimize side reactions like over-nitration .

- Step 2 : Alkylation with propyl bromide in the presence of a base (e.g., K₂CO₃) to introduce the propoxy group. Monitor regioselectivity via TLC or HPLC to confirm substitution at position 1 .

- Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and reaction time to improve yield (typical range: 60–75%) .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

- Analytical Techniques :

- NMR : Compare H and F NMR spectra with analogous fluoronitrobenzenes (e.g., 1-fluoro-4-nitrobenzene: δ 8.2 ppm for aromatic protons, δ -110 ppm for fluorine) .

- IR : Confirm nitro group presence via asymmetric/symmetric stretching bands (~1520 cm⁻¹ and ~1350 cm⁻¹) .

- Melting Point : Cross-reference with literature values for structurally similar compounds (e.g., 1-fluoro-2-nitrobenzene: mp -8°C to -6°C) to detect impurities .

Q. What safety protocols are critical when handling nitro- and fluoro-substituted aromatic compounds?

- Safety Measures :

- PPE : Wear nitrile gloves, chemical-resistant goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods with local exhaust systems to mitigate inhalation risks (WGK 3 classification for nitroaromatics) .

- Waste Disposal : Segregate nitro-containing waste and consult certified hazardous waste handlers due to environmental toxicity (Aquatic Chronic 2 hazard) .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the reactivity of this compound in nucleophilic substitution reactions?

- Mechanistic Insights :

- Activation Effects : The nitro group at position 2 enhances electrophilicity at position 4 (para to fluorine) by resonance withdrawal, facilitating nucleophilic attack .

- Competing Pathways : Propoxy groups at position 1 may sterically hinder substitution, requiring kinetic studies (e.g., using Hammett plots) to quantify substituent effects .

- Experimental Validation : Compare reaction rates with analogs (e.g., 1-fluoro-4-nitrobenzene) to isolate steric vs. electronic contributions .

Q. What computational methods are effective for predicting the regioselectivity of electrophilic aromatic substitution in nitrofluoroarenes?

- Computational Strategies :

- DFT Calculations : Use Gaussian or ORCA to model charge distribution and Fukui indices, identifying reactive sites (e.g., meta/para to nitro groups) .

- Molecular Dynamics : Simulate solvent effects (e.g., polar aprotic vs. protic) on transition states to optimize regioselectivity .

- Validation : Cross-check computational results with experimental data (e.g., HPLC retention times of reaction intermediates) .

Q. How can researchers resolve contradictions in reported spectral data for fluoronitrobenzene derivatives?

- Data Reconciliation Framework :

- Step 1 : Replicate experiments under standardized conditions (e.g., solvent, temperature) to minimize variability .

- Step 2 : Compare NMR chemical shifts across multiple studies (e.g., 1-fluoro-2-nitrobenzene vs. 1-fluoro-4-nitrobenzene) to identify systematic errors .

- Step 3 : Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas and rule out isomeric impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.